molecular formula C36H73NO4 B3026237 N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3 CAS No. 1354806-91-9

N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3

Cat. No.: B3026237
CAS No.: 1354806-91-9
M. Wt: 587.0 g/mol
InChI Key: IEZRNEGTKRQRFV-UEQIXCFNSA-N
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Description

“N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3” is also known as Octadecanamide . It is a mono-constituent substance of organic origin . The molecular formula is C36H73NO4 . It is also referred to as n-steoyl phytosphingosine .


Molecular Structure Analysis

The molecular structure of the compound is quite complex with a molecular weight of 600.0 g/mol . The IUPAC name is (2S)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide . The InChI is 1S/C36H73NO5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-34(40)36(42)37-32(31-38)35(41)33(39)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h32-35,38-41H,3-31H2,1-2H3,(H,37,42)/t32-,33+,34-,35-/m0/s1 .


Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has a molecular weight of 600.0 g/mol . The XLogP3-AA is 12.6 . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 33 rotatable bonds . The exact mass and monoisotopic mass are 599.54887443 g/mol . The topological polar surface area is 110 Ų . The compound has 42 heavy atoms . The formal charge is 0 . The complexity is 561 .

Scientific Research Applications

Ceramide Synthesis and Biological Functions

  • Paxillamide Discovery : A new phytosphingosine-type ceramide, named paxillamide, was isolated from the fruiting bodies of the Basidiomycete Paxillus panuoides. This compound's structure, which bears similarity to the query compound with its hydroxymethyl and dihydroxy functional groups, was elucidated using spectroscopic and chemical methods, highlighting the diverse biological sources and complex structures of ceramides (Gao, Zhang, Zhang, & Liu, 2004).

  • Ceramide Analogues and Enzyme Inhibition : Research into analogues of ceramide, such as GT11 and its derivatives, has shown their ability to inhibit dihydroceramide desaturase, an enzyme crucial in sphingolipid metabolism. These studies shed light on the potential therapeutic applications of ceramide analogues in modulating sphingolipid-mediated biological processes (Triola, Fabriàs, Casas, & Llebaria, 2003).

  • Novel Ceramides from Marine Sources : Marine organisms like the sponge Ircinia fasciculata have been found to produce unique ceramides, such as ircisulfamide and ircicerebroside. These discoveries contribute to understanding the structural diversity and biological roles of ceramides in different life forms (Zhang, Ma, Zhang, Su, Ye, Zhang, Yao, & Zeng, 2005).

  • Synthetic Ceramide Derivatives and Keratinocyte Differentiation : Synthetic ceramide derivatives, such as K6PC-4, K6PC-5, and K6PC-9, have been shown to promote keratinocyte differentiation, a fundamental process in skin health and disease treatment. These derivatives increase the expression of differentiation markers and induce a rapid transient increase in intracellular calcium levels, demonstrating the potential of ceramide-based molecules in dermatological applications (Kwon, Kim, Youm, Gwak, Park, Lee, Jeon, Kim, Seo, Park, & Lee, 2007).

Safety and Hazards

The compound is a ceramide that strengthens the lipid barrier of the skin . It can be applied in hair and skin conditioning agent to soothe the skin and prevents water loss .

Properties

IUPAC Name

18,18,18-trideuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-UEQIXCFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3
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N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3

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